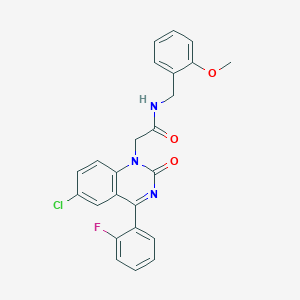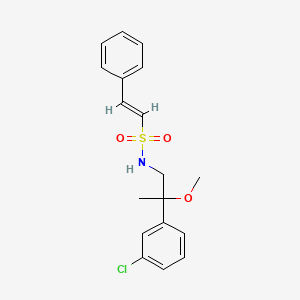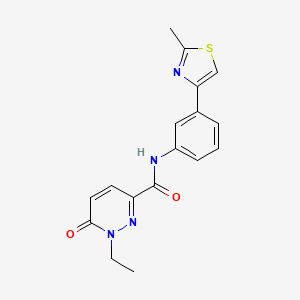![molecular formula C17H16ClN5O2 B2579717 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 879432-53-8](/img/structure/B2579717.png)
6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as Olomoucine II, is a purine derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of cell cycle regulation and cancer research.
科学的研究の応用
6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione II has been extensively studied for its potential applications in scientific research. One of its primary applications is in the field of cell cycle regulation. 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione II has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. This inhibition leads to cell cycle arrest, which can be useful in studying the mechanisms of cell cycle regulation and in developing potential cancer therapies.
作用機序
The mechanism of action of 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione II is primarily through the inhibition of CDKs. CDKs are a family of proteins that regulate the cell cycle by phosphorylating various target proteins. 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione II inhibits the activity of CDKs by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of target proteins and leading to cell cycle arrest.
Biochemical and Physiological Effects:
6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione II has been shown to have several biochemical and physiological effects. In addition to its role in cell cycle regulation, 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione II has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the expression of various oncogenes. These effects make 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione II a promising candidate for the development of cancer therapies.
実験室実験の利点と制限
One of the major advantages of 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione II is its specificity for CDKs. Unlike other CDK inhibitors, 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione II does not inhibit the activity of other kinases, which can lead to off-target effects. However, one of the limitations of 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione II is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione II. One potential direction is the development of more potent and selective CDK inhibitors based on the structure of 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione II. Another direction is the investigation of the potential use of 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione II in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, the study of 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione II in various cancer models and in vivo systems could provide valuable insights into its potential clinical applications.
合成法
The synthesis of 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione II is a complex process that involves several steps. The first step is the synthesis of 5-chloro-2-methylphenyl-6-nitrobenzimidazole, which is achieved by reacting 5-chloro-2-methylphenylamine with 6-nitrobenzimidazole in the presence of a suitable catalyst. The second step involves the reduction of the nitro group to an amino group, which is carried out using a reducing agent such as iron powder. The final step is the cyclization of the resulting compound with 4,7,8-trimethylxanthine to yield 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione II.
特性
IUPAC Name |
6-(5-chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-8-5-6-11(18)7-12(8)22-9(2)10(3)23-13-14(19-16(22)23)21(4)17(25)20-15(13)24/h5-7H,1-4H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXKIYFYYXEBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(5-chloro-2-methylphenyl)-4-hydroxy-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2579634.png)
![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2579636.png)
![6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate](/img/structure/B2579637.png)
![1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea](/img/structure/B2579638.png)

![N'-[2-(1H-indol-3-yl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2579640.png)


![5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2579644.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2579647.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2579649.png)
![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2579652.png)
![1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine](/img/structure/B2579653.png)
